molecular formula C7H5BrN2S B13012417 7-Bromo-2-methylthiazolo[4,5-b]pyridine

7-Bromo-2-methylthiazolo[4,5-b]pyridine

Cat. No.: B13012417
M. Wt: 229.10 g/mol
InChI Key: ZBRQUFPLRVWVKC-UHFFFAOYSA-N
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Description

7-Bromo-2-methylthiazolo[4,5-b]pyridine is a heterocyclic compound that belongs to the thiazolo[4,5-b]pyridine family. These compounds are known for their diverse pharmacological activities and potential applications in medicinal chemistry. The structure of this compound consists of a thiazole ring fused to a pyridine ring, with a bromine atom at the 7th position and a methyl group at the 2nd position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-2-methylthiazolo[4,5-b]pyridine typically involves the annulation of a thiazole ring to a pyridine ring. One common method involves the reaction of 2-aminopyridine with α-bromoacetophenone in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the desired thiazolo[4,5-b]pyridine scaffold .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above, including the use of efficient catalysts and solvents to improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-2-methylthiazolo[4,5-b]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 7th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiazolidines.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Typical conditions involve the use of a base (e.g., sodium hydride) and a polar aprotic solvent (e.g., dimethylformamide).

    Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

    Substitution Products: Various substituted thiazolo[4,5-b]pyridines with different functional groups at the 7th position.

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Thiazolidines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-Bromo-2-methylthiazolo[4,5-b]pyridine is not fully understood. it is believed to interact with various molecular targets and pathways, including:

    Enzyme Inhibition: The compound may inhibit specific enzymes involved in inflammatory and cancer pathways.

    Receptor Binding: It may bind to certain receptors, modulating their activity and leading to therapeutic effects.

    DNA Interaction: The compound may intercalate into DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

    Thiazolo[4,5-b]pyridine: The parent compound without the bromine and methyl substituents.

    2-Methylthiazolo[4,5-b]pyridine: Similar structure but lacks the bromine atom.

    7-Bromo-2-phenylthiazolo[4,5-b]pyridine: Similar structure with a phenyl group instead of a methyl group.

Uniqueness

7-Bromo-2-methylthiazolo[4,5-b]pyridine is unique due to the presence of both the bromine atom and the methyl group, which can influence its chemical reactivity and biological activity. The bromine atom can participate in substitution reactions, while the methyl group can affect the compound’s lipophilicity and binding affinity to molecular targets.

Properties

Molecular Formula

C7H5BrN2S

Molecular Weight

229.10 g/mol

IUPAC Name

7-bromo-2-methyl-[1,3]thiazolo[4,5-b]pyridine

InChI

InChI=1S/C7H5BrN2S/c1-4-10-7-6(11-4)5(8)2-3-9-7/h2-3H,1H3

InChI Key

ZBRQUFPLRVWVKC-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=NC=CC(=C2S1)Br

Origin of Product

United States

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